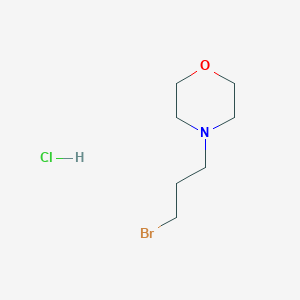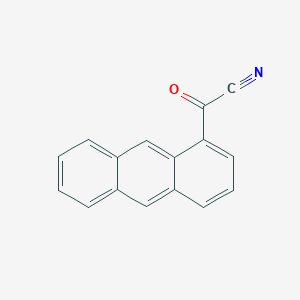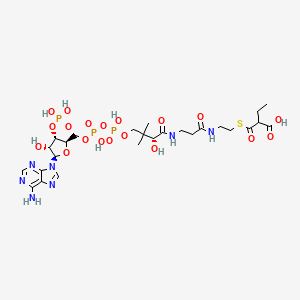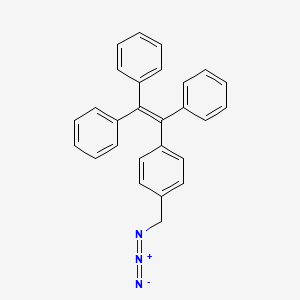
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene
Übersicht
Beschreibung
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene is an organic compound with the molecular formula C27H21N3. It is known for its unique structure, which includes an azidomethyl group attached to a phenyl ring, and a triphenylethene core.
Wissenschaftliche Forschungsanwendungen
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Bioconjugation: The azide group allows for click chemistry applications, enabling the attachment of biomolecules for various biological studies.
Wirkmechanismus
Mode of Action
It’s known that azides can react with alkynes to form triazoles in a process called click chemistry . This reaction is often used in bioconjugation and drug discovery, suggesting that the azidomethyl group in this compound could potentially interact with alkyne groups in biological targets.
Biochemical Pathways
Compounds with similar structures have been shown to generate singlet oxygen efficiently in vitro , which suggests that this compound might be involved in oxidative stress pathways.
Result of Action
Compounds with similar structures have been shown to generate singlet oxygen efficiently in vitro , which can cause oxidative damage to cells and tissues.
Action Environment
The action of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene can be influenced by various environmental factors. For instance, the pH, temperature, or the solvent can change its luminescent color . This suggests that the compound’s action, efficacy, and stability might be affected by the biochemical environment within the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene typically involves the reaction of 4-(bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the azidomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition reaction.
Major Products
Triazoles: Formed from the cycloaddition of the azide group.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(4-(Bromomethyl)phenyl)ethene-1,1,2-triyl)tribenzene: Precursor in the synthesis of (2-(4-(Azidomethyl)phenyl)ethene-1,1,2-triyl)tribenzene.
(2-(4-(Hydroxymethyl)phenyl)ethene-1,1,2-triyl)tribenzene: Another derivative with different functional groups.
Uniqueness
The presence of the azidomethyl group in this compound makes it particularly valuable for click chemistry applications, distinguishing it from other similar compounds that may not have the same reactivity or versatility .
Eigenschaften
IUPAC Name |
1-(azidomethyl)-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3/c28-30-29-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJFWGSNWLHOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CN=[N+]=[N-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


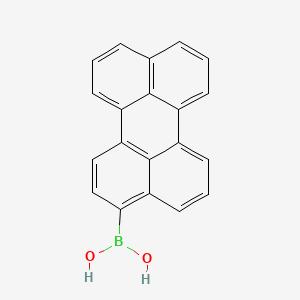
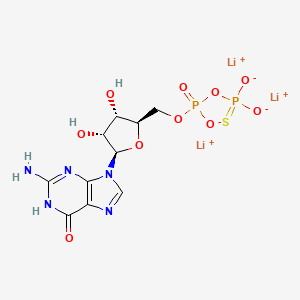

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)
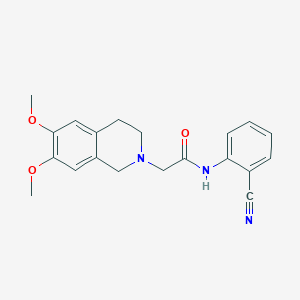
![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)

